molecular formula C20H28 B13762916 1,5-Bis(2-methylbutan-2-yl)naphthalene CAS No. 50696-42-9

1,5-Bis(2-methylbutan-2-yl)naphthalene

Cat. No.: B13762916
CAS No.: 50696-42-9
M. Wt: 268.4 g/mol
InChI Key: ZXPFBIRSCMLDLS-UHFFFAOYSA-N
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Description

Bis(1,1-dimethylpropyl)naphthalene is a naphthalene derivative substituted with two tert-pentyl (1,1-dimethylpropyl) groups. The tert-pentyl substituent imparts steric bulk and hydrophobicity, influencing its physical, chemical, and crystallographic properties.

Properties

CAS No.

50696-42-9

Molecular Formula

C20H28

Molecular Weight

268.4 g/mol

IUPAC Name

1,5-bis(2-methylbutan-2-yl)naphthalene

InChI

InChI=1S/C20H28/c1-7-19(3,4)17-13-9-12-16-15(17)11-10-14-18(16)20(5,6)8-2/h9-14H,7-8H2,1-6H3

InChI Key

ZXPFBIRSCMLDLS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=C(C2=CC=CC=C2C=C1)C(C)(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of bis(1,1-dimethylpropyl)naphthalene typically involves the reaction of naphthalene with 1,1-dimethylpropyl bromide under suitable conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the alkylation process.

Industrial Production Methods: In industrial settings, the production of bis(1,1-dimethylpropyl)naphthalene follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is then purified through repeated washings and rectification under vacuum to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Bis(1,1-dimethylpropyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Bis(1,1-dimethylpropyl)naphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bis(1,1-dimethylpropyl)naphthalene exerts its effects is primarily through its antioxidant properties. It acts by scavenging free radicals and preventing oxidative degradation of materials. The molecular targets include reactive oxygen species, which are neutralized by the compound, thereby protecting the integrity of the materials .

Comparison with Similar Compounds

Structural and Crystallographic Differences

Diisopropylnaphthalenes (e.g., 1,3-Bis(propan-2-yl)naphthalene)

  • Substituents : Isopropyl groups (smaller, less bulky than tert-pentyl) .
  • Crystal Packing : Forms sheets via C–H···π interactions due to the orientation of isopropyl groups. For example, 1,3-diisopropylnaphthalene crystallizes in the orthorhombic system (Pbca space group) .
  • Applications : Widely used as solvents, heat transfer fluids, and PCB replacements .

Bis(1,1-dimethylpropyl) Derivatives of Naphthalenone

  • Example: 2-(1,1-Dimethylpropyl)-4-[3-(1,1-dimethylpropyl)-4-oxo-1(4H)-naphthalenylidene]-1(4H)-naphthalenone (CAS 334634-19-4).
  • Structure: Contains two tert-pentyl groups on a naphthalenone backbone.
  • Toxicity : Oral LD50 >2,000 mg/kg in rats, indicating low acute toxicity .

Bis(1,1-dimethylethyl)dimethylnaphthalene (CAS 85650-87-9)

  • Substituents : Tert-butyl (1,1-dimethylethyl) groups, which are smaller than tert-pentyl.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Features
Bis(1,1-dimethylpropyl)naphthalene (estimated) ~278–300 ~0.95–1.12 >300 (predicted) High hydrophobicity, steric bulk
1,5-Diisopropylnaphthalene 212.33 0.949 305.8 Lower molecular weight, higher volatility
1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene 278.42 1.123 N/A Triclinic packing (P1 space group), brick-wall structure due to hydrophobic interactions

Environmental and Regulatory Considerations

  • Environmental Persistence : Naphthalene derivatives, including tert-pentyl-substituted compounds, may exhibit high environmental persistence. Evidence shows contamination levels up to 13.43 mg/kg in some cases, exceeding reference thresholds .
  • Regulatory Status : Bis(1,1-dimethylpropyl) derivatives are subject to Significant New Use Rules (SNUR) under the U.S. Toxic Substances Control Act (TSCA), requiring reporting for industrial applications . Diisopropylnaphthalenes face fewer restrictions due to established use histories .

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